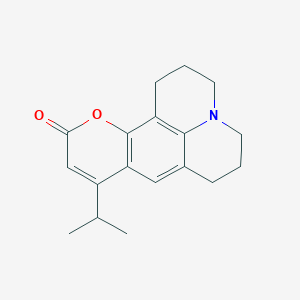
Coumarin 480 d dye content
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Coumarin 480 D is a synthetic dye known for its high photostability and efficiency in laser applications. It is a derivative of coumarin, a naturally occurring compound found in many plants. The chemical structure of Coumarin 480 D includes a benzene ring fused to an α-pyrone ring, which contributes to its unique fluorescence properties .
准备方法
Synthetic Routes and Reaction Conditions
Coumarin 480 D can be synthesized through various methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction. These methods involve the reaction of phenols with β-ketoesters or aldehydes under acidic or basic conditions . For instance, the Pechmann condensation involves the reaction of phenol with ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid, to form the coumarin core .
Industrial Production Methods
Industrial production of Coumarin 480 D typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to achieve the desired dye content of 99% .
化学反应分析
Types of Reactions
Coumarin 480 D undergoes various chemical reactions, including:
Oxidation: Coumarin derivatives can be oxidized to form hydroxylated products.
Reduction: Reduction reactions can convert coumarin derivatives to dihydrocoumarins.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the coumarin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens and nitro compounds . The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include hydroxylated coumarins, dihydrocoumarins, and various substituted coumarins, depending on the specific reagents and conditions used .
科学研究应用
Coumarin 480 D has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of Coumarin 480 D involves its ability to absorb ultraviolet light and emit visible fluorescence. This property is due to the presence of the benzene and α-pyrone rings in its structure, which facilitate the absorption and emission of light . The fluorescence of Coumarin 480 D is influenced by the surrounding environment, making it useful for detecting changes in polarity and pH .
相似化合物的比较
Similar Compounds
Similar compounds to Coumarin 480 D include:
- Coumarin 7
- Coumarin 102
- Coumarin 343
- Coumarin 153
- Fluorescein
- Rhodamine 110 chloride
Uniqueness
Coumarin 480 D is unique due to its high photostability and efficiency in laser applications. It exhibits a distinct fluorescence emission at 467 nm when excited at 392 nm, making it particularly useful in applications requiring stable and efficient fluorescence .
属性
CAS 编号 |
171615-15-9 |
|---|---|
分子式 |
C18H21NO2 |
分子量 |
283.4 g/mol |
IUPAC 名称 |
6-propan-2-yl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one |
InChI |
InChI=1S/C18H21NO2/c1-11(2)14-10-16(20)21-18-13-6-4-8-19-7-3-5-12(17(13)19)9-15(14)18/h9-11H,3-8H2,1-2H3 |
InChI 键 |
WWZVTLIQPPVZEL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=O)OC2=C1C=C3CCCN4C3=C2CCC4 |
规范 SMILES |
CC(C)C1=CC(=O)OC2=C1C=C3CCCN4C3=C2CCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















